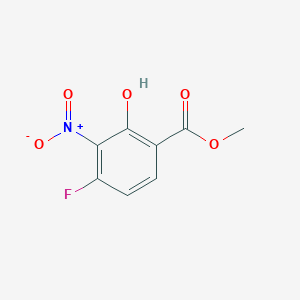

Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate: is an organic compound with the molecular formula C8H6FNO5 It is a derivative of benzoic acid, featuring a methyl ester group, a fluorine atom, a hydroxyl group, and a nitro group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Nitration: The synthesis begins with the nitration of methyl 4-fluorobenzoate. This involves treating methyl 4-fluorobenzoate with a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the meta position relative to the fluorine atom.

Hydroxylation: The next step involves the hydroxylation of the nitro compound. This can be achieved using a hydroxylating agent such as sodium hydroxide or potassium hydroxide under controlled conditions to introduce the hydroxyl group at the ortho position relative to the nitro group.

Industrial Production Methods: The industrial production of methyl 4-fluoro-2-hydroxy-3-nitrobenzoate typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to isolate the desired compound.

Analyse Chemischer Reaktionen

Types of Reactions:

Reduction: Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate can undergo reduction reactions to convert the nitro group to an amino group. Common reducing agents include hydrogen gas in the presence of a catalyst such as palladium on carbon or iron powder in acidic conditions.

Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing nitro group. Reagents such as sodium methoxide or potassium tert-butoxide can be used to introduce various substituents at the ortho or para positions relative to the nitro group.

Ester Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon, iron powder, acidic conditions.

Substitution: Sodium methoxide, potassium tert-butoxide.

Hydrolysis: Aqueous sodium hydroxide, hydrochloric acid, reflux conditions.

Major Products Formed:

Reduction: Methyl 4-fluoro-2-hydroxy-3-aminobenzoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 4-fluoro-2-hydroxy-3-nitrobenzoic acid.

Wissenschaftliche Forschungsanwendungen

Chemistry: Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound is used to study the effects of fluorinated aromatic compounds on biological systems. It is also employed in the development of fluorescent probes for imaging and diagnostic applications.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of its pharmacological properties and potential therapeutic uses.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new polymers and coatings with enhanced properties.

Wirkmechanismus

The mechanism of action of methyl 4-fluoro-2-hydroxy-3-nitrobenzoate is primarily determined by its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors. The fluorine atom can influence the compound’s lipophilicity and metabolic stability, affecting its overall biological activity.

Vergleich Mit ähnlichen Verbindungen

- Methyl 4-fluoro-3-nitrobenzoate

- Methyl 2-hydroxy-5-fluoro-3-nitrobenzoate

- Methyl 4-fluoro-2-methoxy-3-nitrobenzoate

Comparison: Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate is unique due to the presence of both hydroxyl and nitro groups on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to its analogs. The hydroxyl group enhances its solubility and potential for hydrogen bonding, while the nitro group provides sites for reduction and substitution reactions. The fluorine atom contributes to the compound’s stability and lipophilicity, making it a valuable intermediate in various chemical syntheses and applications.

Biologische Aktivität

Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate is a compound of significant interest in medicinal and biological research due to its unique chemical structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound contains several functional groups that contribute to its reactivity and biological properties:

- Hydroxyl Group (-OH) : Enhances hydrogen bonding capabilities, potentially increasing interactions with biological macromolecules.

- Nitro Group (-NO2) : Can undergo reduction to form reactive intermediates, which may interact with various biological targets.

- Fluorine Atom (F) : Influences lipophilicity and metabolic stability, affecting the compound's bioavailability and distribution in biological systems.

The biological activity of this compound is primarily mediated through its functional groups. The nitro group can be reduced to form reactive species that may induce apoptosis in cancer cells or inhibit bacterial growth. The hydroxyl group can facilitate binding to enzymes or receptors, enhancing the compound's pharmacological effects. Additionally, the fluorine atom may enhance the compound's interaction with lipid membranes, influencing cellular uptake.

Biological Activities

Research has indicated that this compound exhibits several important biological activities:

- Anticancer Activity : Studies have shown that nitrobenzoate derivatives, including this compound, can induce apoptosis in cancer cell lines. For example, a related study demonstrated that similar compounds inhibited tumor cell proliferation by inducing cell cycle arrest and apoptosis through various signaling pathways .

- Antibacterial Properties : Nitrobenzoate compounds have been reported to possess antibacterial activity against both Gram-positive and Gram-negative bacteria. This compound could potentially inhibit bacterial topoisomerases, leading to disruption of bacterial DNA replication .

- Anti-inflammatory Effects : Some studies suggest that nitrobenzoate derivatives may exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

Eigenschaften

IUPAC Name |

methyl 4-fluoro-2-hydroxy-3-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO5/c1-15-8(12)4-2-3-5(9)6(7(4)11)10(13)14/h2-3,11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCFZLXHYGBOJQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)F)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.